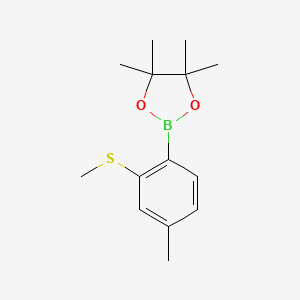

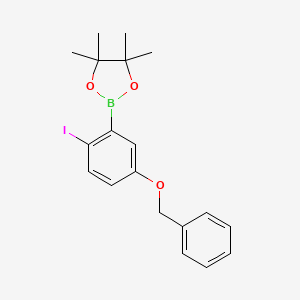

2-(5-(Benzyloxy)-2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds like this typically belong to the class of organoboron compounds, which are organic compounds that contain carbon-boron bonds. They are commonly used in organic synthesis due to their unique reactivity .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement are often used .Chemical Reactions Analysis

Organoboron compounds are often used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . They can also undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis

Physical properties of a compound include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .科学的研究の応用

Synthesis of Benzyl Ethers and Esters

This compound is used as a reagent for the synthesis of benzyl ethers and esters . It is emerging as a mild, convenient, and in some cases uniquely effective new reagent for these syntheses . This is particularly useful as benzyl ethers and esters are common protecting groups in organic synthesis .

Synthesis of Chalcone Derivatives

The compound is used in the synthesis of chalcone derivatives . Chalcones have wide applications in pharmaceutical and medicinal chemistry . The compound is used to synthesize 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one compounds .

Antimicrobial Activity

Chalcone derivatives synthesized using this compound have been screened for antimicrobial activity . This makes the compound indirectly useful in the development of new antimicrobial agents .

Enzyme Inhibition

The compound has been studied for its ability to act as an inhibitor of enzymes. This could potentially make it useful in the development of new drugs.

Therapeutic Agent

Due to its unique structure and properties, the compound has potential use as a therapeutic agent. It has been widely studied in recent years for this purpose.

Synthesis of Complex Alcohol Substrates

The compound is used in the synthesis of complex alcohol substrates . This is particularly useful as it can install protecting groups under neutral conditions, which is beneficial in chemical synthesis .

作用機序

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . These reactions involve the transfer of organoboron compounds to palladium , suggesting that palladium-based catalysts could be a potential target.

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling . In this process, the organoboron compound (such as our compound of interest) transfers a nucleophilic organic group to palladium . This reaction is facilitated by the presence of a base and leads to the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling, in which this compound may participate, is a widely-used method for forming carbon-carbon bonds . This reaction is crucial in the synthesis of a variety of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

Given its potential use in suzuki–miyaura coupling reactions, it’s likely that its bioavailability and pharmacokinetic properties would depend on the specific context of its use, such as the other compounds present in the reaction and the conditions under which the reaction takes place .

Result of Action

The primary result of this compound’s action would be the formation of a new carbon-carbon bond via a Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of complex organic compounds . On a molecular and cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2-iodo-5-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BIO3/c1-18(2)19(3,4)24-20(23-18)16-12-15(10-11-17(16)21)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDADMRNTHKFGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC3=CC=CC=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BIO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(Benzyloxy)-2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298168.png)

![racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%](/img/structure/B6298230.png)

![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)